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molecular formula C6H9NO3 B091289 N-(2-Hydroxyethyl)succinimide CAS No. 18190-44-8

N-(2-Hydroxyethyl)succinimide

Cat. No. B091289
M. Wt: 143.14 g/mol
InChI Key: TWYIPMITVXPNEM-UHFFFAOYSA-N
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Patent
US03962182

Procedure details

N-2-Hydroxyethyl succinimide was prepared by reacting 49.5g (0.5 mole) of succinimide with 26.5g (0.60 mole) of ethylene oxide in the presence of 0.49g (1%) of active chromium III tri-2-ethylhexanoate and 400 ml of methylisobutyl ketone for 2 hours at 160° to 165°C in an autoclave. N-2-Hydroxyethyl succinimide was obtained by filtration in 87.5% yield. The reaction did not proceed in the absence of COT.
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step Two
Quantity
0.49 g
Type
catalyst
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[NH:5][C:4](=[O:6])[CH2:3][CH2:2]1.[CH2:8]1[O:10][CH2:9]1>[Cr].CC(CC(C)C)=O>[OH:10][CH2:9][CH2:8][N:5]1[C:4](=[O:6])[CH2:3][CH2:2][C:1]1=[O:7]

Inputs

Step One
Name
Quantity
49.5 g
Type
reactant
Smiles
C1(CCC(N1)=O)=O
Step Two
Name
Quantity
26.5 g
Type
reactant
Smiles
C1CO1
Step Three
Name
Quantity
0.49 g
Type
catalyst
Smiles
[Cr]
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)CC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
N-2-Hydroxyethyl succinimide was prepared
CUSTOM
Type
CUSTOM
Details
for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at 160° to 165°C

Outcomes

Product
Name
Type
product
Smiles
OCCN1C(CCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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